3,3'-Sulfinyldi(propanehydrazide)

Crosslinking mass spectrometry XL-MS protein-protein interactions

Amine-reactive crosslinkers systematically miss protein interfaces dominated by acidic residues, leaving critical PPI data gaps. DHSO closes this gap by targeting Asp/Glu carboxyl groups for comprehensive XL-MS coverage. • Hydrazide chemistry captures lysine-poor interaction interfaces inaccessible to DSSO, DSS, or BS3 • Symmetric CID-cleavable C-S bonds generate signature doublet ion pairs for unambiguous crosslinked peptide identification in MSⁿ workflows • 12.4 Å spacer arm extends Cα-Cα distance constraints 23% beyond DSSO, critical for modeling large multi-domain assemblies • Deploy in orthogonal 3-linker strategy with DSSO (amine) and BMSO (cysteine) to achieve 22-Å integrative model precision for challenging complexes

Molecular Formula C6H14N4O3S
Molecular Weight 222.27 g/mol
Cat. No. B12835062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Sulfinyldi(propanehydrazide)
Molecular FormulaC6H14N4O3S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC(CS(=O)CCC(=O)NN)C(=O)NN
InChIInChI=1S/C6H14N4O3S/c7-9-5(11)1-3-14(13)4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)
InChIKeyXTCXQISMAWBOOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DHSO Crosslinker Procurement


3,3'-Sulfinyldi(propanehydrazide), commercially designated as DHSO (dihydrazide sulfoxide) crosslinker, is a homobifunctional, sulfoxide-containing, mass spectrometry-cleavable chemical crosslinker developed for crosslinking mass spectrometry (XL-MS) [1]. Unlike the widely adopted amine-reactive sulfoxide crosslinkers such as DSSO that target lysine residues, DHSO is specifically engineered with hydrazide reactive groups that covalently couple to carboxyl side chains of aspartic acid (Asp) and glutamic acid (Glu) residues . It possesses a 12.4 Å spacer and two symmetric C–S bonds flanking the central sulfoxide that undergo preferential collision-induced dissociation (CID) cleavage, yielding characteristic doublet ion pairs for unambiguous crosslinked peptide identification via MSⁿ workflows . DHSO is covered by US Patent Application #15/613,065 and distributed by Sigma-Aldrich (Cat. No. 909599) [2].

Why DHSO Is Irreplaceable


In crosslinking mass spectrometry, the amino acid residue targeted by a crosslinker fundamentally determines which protein interaction interfaces can be interrogated. The dominant XL-MS reagents—DSS, BS3, DSSO, and DSBU—react with primary amines on lysine residues [1]. However, many biologically critical protein–protein interaction interfaces are lysine-poor or entirely devoid of surface-accessible lysines, rendering amine-reactive crosslinkers incapable of capturing those interactions [2]. DHSO addresses this gap by targeting the carboxyl groups of Asp and Glu, which together constitute approximately 12% of total amino acids on average protein surfaces and are frequently enriched at functional binding interfaces [2]. Additionally, non-cleavable crosslinkers lack the gas-phase CID cleavability that enables the simplified, high-confidence MSⁿ identification workflow unique to sulfoxide-containing crosslinkers like DHSO and DSSO [1]. Substituting DHSO with an amine-reactive or non-cleavable analog therefore results in systematic loss of coverage for acidic-residue-mediated interaction regions, compromising the completeness of structural proteomics datasets.

DHSO Comparative Evidence


Acidic Residue Targeting for Lysine-Poor Interfaces

DHSO is the only sulfoxide-containing MS-cleavable homobifunctional crosslinker that targets carboxyl groups on aspartic acid (Asp) and glutamic acid (Glu), whereas DSSO, DSBU, and DSS/BS3 exclusively target primary amines on lysine [1]. Asp and Glu together represent ~12% of average protein surface residues, and many protein interaction interfaces contain few or no lysines, making them invisible to amine-reactive reagents [1]. DHSO thus uniquely enables XL-MS analysis of acidic-residue-rich or lysine-deficient interfaces that are inaccessible to the most widely used crosslinkers .

Crosslinking mass spectrometry XL-MS protein-protein interactions acidic residue crosslinking

Longer Spacer Arm Expands Crosslink Distance

DHSO possesses a spacer arm length of 12.4 Å, which is 2.3 Å longer than the 10.1 Å spacer of DSSO, the most established sulfoxide-containing MS-cleavable crosslinker . This longer reach enables DHSO to bridge more distant residue pairs, generating distance constraints that complement those obtained with the shorter DSSO spacer [1]. In structural modeling, longer crosslinks provide valuable longer-range restraints that improve the precision of integrative structure determination [2].

Spacer arm crosslink distance constraint structural proteomics XL-MS integrative modeling

Unique Interprotein Cross-Links in COP9 Signalosome

In the integrative structural analysis of the human COP9 signalosome (CSN) complex, a multichemistry XL-MS approach employing DSSO, DHSO, and BMSO was used [1]. DHSO uniquely identified interprotein cross-links mapping the CSN9 subunit to CSN1 and CSN3 at specific residue positions, interactions that were not revealed by DSSO crosslinking alone [1]. The combined three-linker dataset enabled determination of the CSN–CSN9 (CSNn) integrative structure at 22-Å precision, a resolution unattainable with any single crosslinker chemistry [2]. PPI network maps from this study visually demonstrate that DHSO captured interaction edges (shown in red) distinct from those captured by DSSO (blue) or BMSO (purple) [2].

COP9 signalosome interprotein crosslinks multichemistry XL-MS integrative structural biology

MS-Cleavable Fragmentation for Confident Crosslink ID

DHSO crosslinked peptides undergo preferential gas-phase cleavage of the two symmetric C–S bonds adjacent to the central sulfoxide during collision-induced dissociation (CID), producing characteristic and predictable doublet ion fragment pairs with a defined mass relationship [1]. This fragmentation pattern is identical in nature to that observed with DSSO-crosslinked peptides, confirming that the sulfoxide-based MS-cleavability platform is robust across different crosslinking chemistries (hydrazide in DHSO vs. NHS ester in DSSO) [1]. The DHSO post-cleavage spacer yields tagged peptides that are subjected to MS³ analysis for simplified and unambiguous database-driven identification . In benchmarking studies using a synthetic peptide library, DHSO achieved crosslink identification rates that were validated at experimental false discovery rates (FDR) ≤ 1% using the MS Annika and IMP-X-FDR analytical pipelines [2].

CID fragmentation MS-cleavable crosslinker tandem mass spectrometry MSⁿ workflow

Combinatorial Crosslinking Enhances Structural Coverage

A systematic combinatorial XL-MS strategy employing DHSO together with DSSO (amine-reactive) and BMSO (cysteine-reactive) was applied to the human COP9 signalosome, generating three orthogonal crosslink datasets [1]. The combined DHSO + DSSO + BMSO dataset produced the most comprehensive PPI network map, with interaction edges uniquely attributed to individual linkers and their combinations (DSSO+DHSO edges shown in gold, DSSO+DHSO+BMSO in black) [2]. The integrative structure of the CSNn complex was determined at 22-Å precision using this three-linker dataset, a resolution that could not be achieved with any single linker chemistry alone [1]. This multichemistry strategy is now recognized as best practice for systems-wide structural proteomics, as crosslinkers with distinct residue specificities expand PPI coverage beyond what any single reagent can achieve .

Combinatorial crosslinking integrative structural modeling COP9 signalosome PPI network coverage

DHSO Application Scenarios


Mapping Acidic Residue-Rich Interfaces

When the protein complex of interest has known or predicted interaction interfaces dominated by Asp and Glu residues with few or no lysines, DHSO is the crosslinker of choice. Amine-reactive reagents such as DSSO will fail to generate crosslinks at these interfaces, resulting in false-negative interaction data [1]. DHSO's hydrazide chemistry targets precisely these carboxyl groups, enabling structural interrogation of acidic patches that are prevalent in many signaling and regulatory protein complexes [1].

Multichemistry XL-MS for Comprehensive Interactome

For systems-wide structural proteomics initiatives aimed at producing maximally comprehensive PPI maps, DHSO should be deployed in combination with DSSO (amine-reactive) and BMSO (cysteine-reactive) as demonstrated in the COP9 signalosome study [2]. This three-linker strategy generates orthogonal crosslink datasets that collectively produce higher-precision integrative structural models (22-Å precision for the CSNn complex) than any single linker can achieve alone [2].

Integrative Modeling with Longer-Range Restraints

When integrative modeling workflows benefit from longer crosslink distance constraints, DHSO's 12.4 Å spacer arm provides a 23% extension over DSSO's 10.1 Å spacer, enabling capture of residue pairs at greater Cα–Cα distances . These longer restraints are particularly valuable for modeling large, flexible, or multi-domain protein assemblies where short-range crosslinks alone are insufficient to define domain orientations .

XL-MS for Undruggable and Dynamic Complexes

DHSO has been specifically applied to characterize the structural dynamics of challenging protein complexes that are refractory to X-ray crystallography and cryo-EM, including the COP9 signalosome [2]. Its acidic-residue targeting provides complementary structural information that, when combined with lysine- and cysteine-reactive crosslinkers, enables solution-phase structural determination of conformationally dynamic complexes such as those involved in ubiquitination and proteasomal degradation pathways [2].

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